

Aurora kinase-IN-1 target profile and kinase selectivity

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Compound Focus: Aurora kinase-IN-1

Cat. No.: S12887739

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How to Proceed in Your Research

To find the information you need, I suggest the following approaches:

- **Consult Specialized Databases:** Search directly in **chemical vendor catalogs** (e.g., Selleckchem, MedChemExpress, Cayman Chemical) which often provide detailed datasheets for their compounds, including selectivity profiles.
- **Search Scientific Literature:** Use platforms like **PubMed and Google Scholar** with the precise compound name. Sometimes, specific compounds are reported in patent applications or supplementary materials of research articles rather than in the main text.
- **Probe Broader Kinase Databases:** Resources like the **Kinase Inhibitor Database** or published kinome profiling studies might contain selectivity data for this compound under a different common name or catalog number.

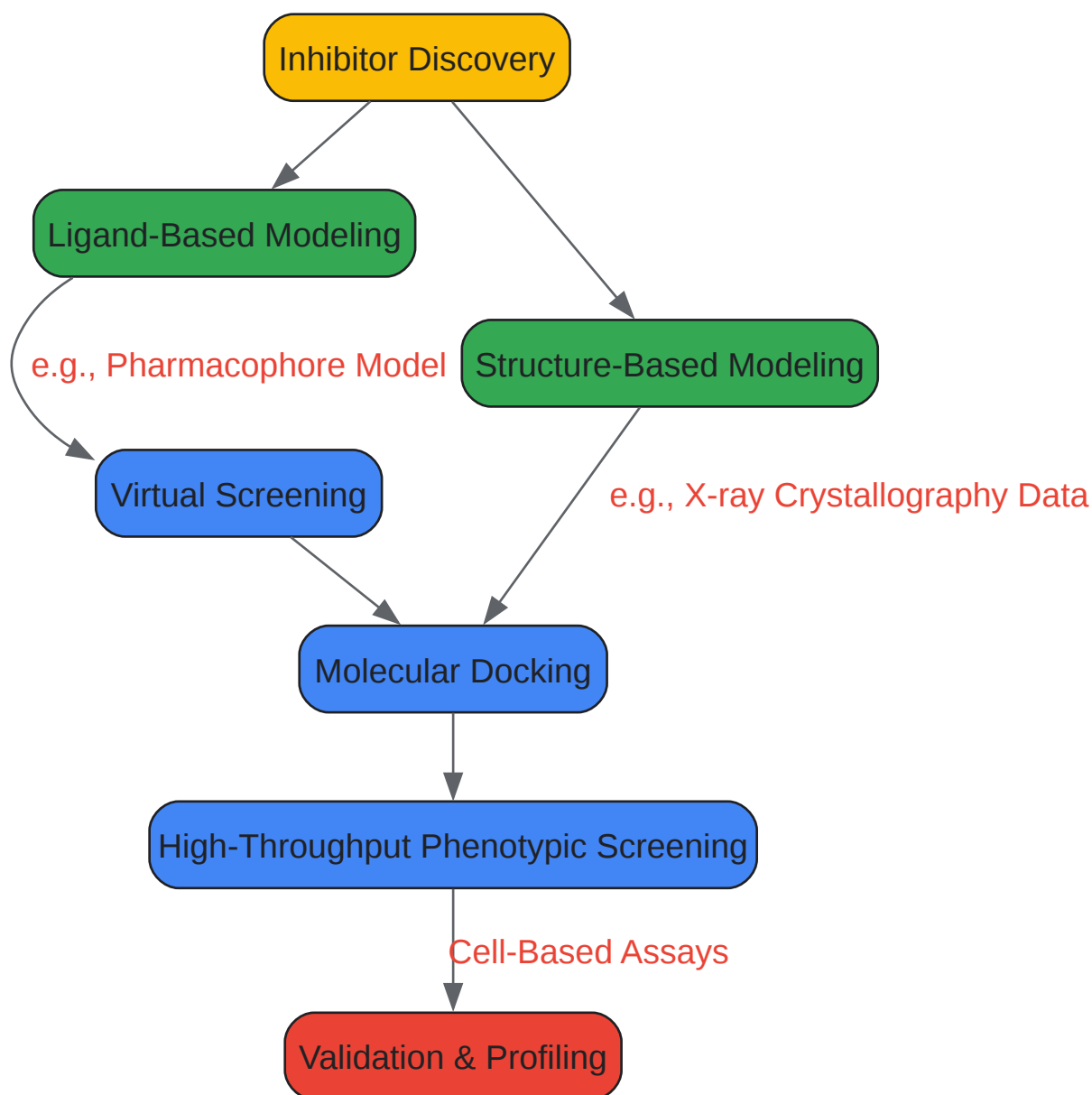
Insights on Aurora Kinase Targeting

Although data on "**Aurora kinase-IN-1**" is unavailable, the search results clarify key concepts in Aurora kinase inhibitor development that are crucial for your research.

The table below summarizes the distinct roles of Aurora kinase isoforms, which is fundamental to understanding inhibitor selectivity [1] [2] [3].

Isoform	Primary Localization	Key Functions in Mitosis	Association with Cancers
Aurora A (AURKA)	Centrosomes, spindle poles	Centrosome maturation/separation, mitotic entry, spindle assembly	Breast, colorectal, bladder, ovarian cancers [1]
Aurora B (AURKB)	Centromeres, spindle midzone	Chromosome condensation, spindle checkpoint, cytokinesis	Breast, liver, renal, thyroid, lung, colorectal cancers [1] [4]
Aurora C (AURKC)	Centromeres	Chromosome segregation, cytokinesis (primarily in meiosis)	Breast cancer, osteosarcoma, colorectal cancer [1]

A major challenge in developing Aurora kinase inhibitors is achieving **selectivity between the highly conserved catalytic domains** of Aurora A, B, and C to minimize off-target effects and toxicity [5] [2]. The field utilizes integrated computational and experimental approaches to discover and characterize new inhibitors, as illustrated in the following workflow:



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The computational methods involve both **ligand-based** (using known active compounds) and **structure-based** (using 3D protein structures) approaches to identify potential hit compounds [1]. These are complemented by high-throughput phenotypic screens that can identify compounds producing the desired cellular effect, such as specific mitotic arrest phenotypes [5] [4].

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References

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